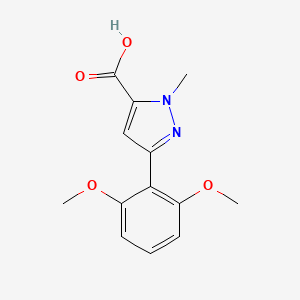
5-(4-Fluoro-2-methoxy-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluoro-2-methoxy-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, commonly referred to as FMPCA, is an important organic compound used in a variety of scientific research applications. It is a versatile compound that can be synthesized in a variety of ways, and its biochemical and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
FMPCA has a variety of scientific research applications. It has been used in a variety of biochemical and physiological studies, including studies of enzyme kinetics, protein-protein interactions, and drug metabolism. It has also been used as a tool to study the structure and function of proteins and other macromolecules. FMPCA has also been used in the development of new drugs, as well as in the study of the mechanisms of action of existing drugs.
Mecanismo De Acción
The mechanism of action of FMPCA is not completely understood, but it is believed to involve the inhibition of certain enzyme activities. FMPCA has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. FMPCA also binds to certain proteins, including the cytochrome P450 enzymes, and may interfere with their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMPCA have been studied extensively. FMPCA has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, and to bind to certain proteins, including the cytochrome P450 enzymes. FMPCA has also been shown to affect the expression of certain genes, and to affect the activity of certain proteins. In addition, FMPCA has been shown to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMPCA has several advantages and limitations for lab experiments. One advantage of FMPCA is that it is relatively easy to synthesize, and it can be synthesized in a variety of ways. In addition, FMPCA is relatively stable, and it has a wide range of applications in biochemical and physiological studies. However, FMPCA has some limitations, such as its relatively low solubility in water and its limited ability to bind to certain proteins.
Direcciones Futuras
The future directions for FMPCA are numerous. One potential future direction is to further explore the biochemical and physiological effects of FMPCA. Another potential future direction is to use FMPCA as a tool to study the structure and function of proteins and other macromolecules. In addition, FMPCA could be used to develop new drugs, or to study the mechanisms of action of existing drugs. Finally, FMPCA could be used to study the effects of environmental pollutants on biochemical and physiological processes.
Métodos De Síntesis
FMPCA can be synthesized in a variety of ways. The most common method of synthesis is the nucleophilic substitution reaction of 4-fluoro-2-methoxyphenyl isocyanate with 2-methyl-1-methyl-1H-pyrazole-3-carboxylic acid. This reaction can be catalyzed by a variety of bases, such as sodium hydroxide, potassium hydroxide, and calcium hydroxide. Other methods of synthesis include the reaction of 4-fluoro-2-methoxyphenyl isocyanate with 2-methyl-1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a strong base, such as sodium hydride, and the reaction of 4-fluoro-2-methoxy-phenyl isocyanate with 2-methyl-1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a Lewis acid, such as boron trifluoride.
Propiedades
IUPAC Name |
5-(4-fluoro-2-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-15-10(6-9(14-15)12(16)17)8-4-3-7(13)5-11(8)18-2/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOMZNVRXLAJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=C(C=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-2-methoxy-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)